8-Fluoroquinoline-3-carbohydrazide

Descripción

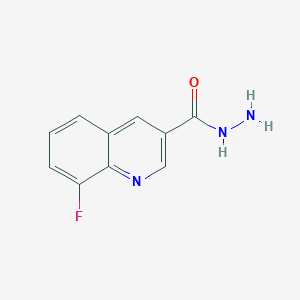

8-Fluoroquinoline-3-carbohydrazide is a fluorinated quinoline derivative featuring a carbohydrazide (-CONHNH₂) functional group at the 3-position and a fluorine atom at the 8-position of the quinoline backbone. The quinoline scaffold is renowned for its pharmacological and photophysical properties, with substitutions at key positions modulating reactivity, solubility, and biological activity. The fluorine atom enhances lipophilicity and metabolic stability, while the carbohydrazide group provides hydrogen-bonding capacity and serves as a versatile site for chemical modifications, such as Schiff base formation .

Propiedades

Fórmula molecular |

C10H8FN3O |

|---|---|

Peso molecular |

205.19 g/mol |

Nombre IUPAC |

8-fluoroquinoline-3-carbohydrazide |

InChI |

InChI=1S/C10H8FN3O/c11-8-3-1-2-6-4-7(10(15)14-12)5-13-9(6)8/h1-5H,12H2,(H,14,15) |

Clave InChI |

KXHAJMGTTJSFHW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=CC(=CN=C2C(=C1)F)C(=O)NN |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 8-Fluoroquinolina-3-carbohidrazida generalmente implica la fluoración de derivados de quinolina. Un método común es la sustitución nucleofílica de un átomo de halógeno en el anillo de quinolina por un átomo de flúor. Esto se puede lograr utilizando reactivos como fluoruro de potasio en presencia de un solvente adecuado como dimetilsulfóxido. Las condiciones de reacción a menudo requieren temperaturas elevadas para facilitar el proceso de sustitución .

Métodos de Producción Industrial: La producción industrial de 8-Fluoroquinolina-3-carbohidrazida puede implicar procesos de fluoración a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de los parámetros de reacción, asegurando un alto rendimiento y pureza del producto final. El uso de agentes fluorantes y catalizadores avanzados puede optimizar aún más el proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: 8-Fluoroquinolina-3-carbohidrazida experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados del ácido quinolina-3-carboxílico.

Reducción: Las reacciones de reducción pueden convertir el grupo carbohidrazida en otros grupos funcionales, como aminas.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes sustituyentes en el anillo de quinolina.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Fluoruro de potasio en dimetilsulfóxido a temperaturas elevadas.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinolina con grupos funcionales modificados, que pueden exhibir diferentes propiedades biológicas y químicas .

Aplicaciones Científicas De Investigación

Structural Characteristics

8-Fluoroquinoline-3-carbohydrazide belongs to the class of quinoline derivatives, featuring a fluorine atom at the 8-position and a carbohydrazide functional group. This specific arrangement enhances its reactivity and biological activity, making it a valuable candidate for research and development in pharmaceuticals.

Scientific Research Applications

The applications of this compound can be categorized into several domains:

1. Medicinal Chemistry

- Antibacterial Activity : The compound has demonstrated significant antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. Studies indicate that it can effectively combat both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy depending on the specific structure of the derivative.

- Anticancer Properties : Research has shown that derivatives of this compound exhibit antineoplastic activities. For instance, compounds with lipophilic substituents have been correlated with enhanced activity against cancer cell lines .

2. Biological Investigations

- Enzyme Inhibition : The compound's mechanism of action involves interaction with specific molecular targets, particularly enzymes involved in critical biological pathways. Its potential as an enzyme inhibitor positions it as a candidate for further studies aimed at developing therapeutic agents.

- Antiviral Activities : Preliminary investigations suggest that this compound may possess antiviral properties, warranting further exploration in virology.

3. Industrial Applications

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex fluorinated quinoline derivatives, which are essential in various industrial applications including the production of liquid crystals and dyes .

- Material Science : The compound's unique properties make it suitable for developing specialty chemicals and materials with specific functionalities.

Antibacterial Efficacy Study

A study evaluated the antibacterial activity of various derivatives of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.58 µg/mL against Gram-positive bacteria, showcasing their potential as effective antibacterial agents .

Anticancer Activity Assessment

In another investigation focusing on anticancer properties, derivatives were tested against several cancer cell lines. The findings suggested that modifications at the 8-position significantly influenced the compounds' cytotoxicity, with some exhibiting promising results for future drug development .

Mecanismo De Acción

El mecanismo de acción de 8-Fluoroquinolina-3-carbohidrazida implica su interacción con objetivos moleculares específicos. En el caso de su actividad antibacteriana, el compuesto inhibe la ADN girasa bacteriana y la topoisomerasa IV, enzimas cruciales para la replicación del ADN. Al estabilizar el complejo enzima-ADN, se evita la progresión del horquilla de replicación, lo que lleva a la muerte de las células bacterianas . La actividad antineoplásica del compuesto puede implicar la inhibición de la topoisomerasa II, una enzima esencial para la proliferación de células cancerosas .

Compuestos Similares:

- 7-Fluoroquinolina-3-carbohidrazida

- 6-Fluoroquinolina-3-carbohidrazida

- 5-Fluoroquinolina-3-carbohidrazida

Comparación: 8-Fluoroquinolina-3-carbohidrazida es única debido a la posición del átomo de flúor en la octava posición del anillo de quinolina. Este posicionamiento específico puede influir en la actividad biológica y la reactividad química del compuesto. En comparación con sus análogos, 8-Fluoroquinolina-3-carbohidrazida puede exhibir propiedades antibacterianas y antineoplásicas mejoradas debido a los efectos electrónicos impartidos por el átomo de flúor .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

- This compound shows a structural similarity score of 0.96 to 8-fluoroquinoline-3-carbohydrazide, suggesting comparable steric profiles but divergent reactivity .

Functional Group Variations

- 8-Hydroxyquinoline (CAS 866782-59-4): The hydroxyl (-OH) group at position 8 enables strong metal chelation, making it useful in analytical chemistry. However, the absence of fluorine reduces lipophilicity, limiting its penetration across biological membranes compared to 8-fluoro derivatives .

- 8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbohydrazide: This compound shares the carbohydrazide moiety but incorporates a fused dihydrodioxine ring. The chloro and amino substitutions may enhance antimicrobial activity but reduce fluorescence due to electron-donating effects .

Comparative Data Table

Research Findings and Implications

- Biological Activity: The carbohydrazide group in this compound may enhance antimicrobial or antitumor activity compared to cyano- or hydroxy-substituted quinolines, as hydrazides are known to interact with enzyme active sites .

- Solubility and Reactivity: Fluorine at position 8 improves membrane permeability, but the polar carbohydrazide may reduce solubility in nonpolar solvents relative to carbonitrile analogs .

- Fluorescence Quenching: Unlike 8-amidoquinoline derivatives, the carbohydrazide’s NHNH₂ group likely diminishes fluorescence, redirecting utility toward non-optical applications .

Actividad Biológica

8-Fluoroquinoline-3-carbohydrazide (8-FQ-3-CH) is a compound that belongs to the quinoline family, known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

8-FQ-3-CH is characterized by the molecular formula . The compound features a fluoro group at the 8-position of the quinoline ring and a carbohydrazide functional group. This structural configuration enhances its reactivity and biological activity. The synthesis typically involves several steps, including the bromination of 8-hydroxyquinoline followed by coupling with hydrazine derivatives under acidic conditions .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 8-FQ-3-CH. It has shown significant activity against both Gram-positive and Gram-negative bacteria. The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, leading to bacterial cell death .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

These MIC values indicate that 8-FQ-3-CH exhibits potent antibacterial activity, comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

Research indicates that 8-FQ-3-CH may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has shown dose-dependent inhibition of cell proliferation in human prostate cancer cells .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Prostate Cancer | <10 |

| Bladder Cancer | <15 |

The compound's mechanism involves inducing apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antiviral Activity

The antiviral potential of 8-FQ-3-CH has also been explored. Research suggests that derivatives of quinoline can inhibit viral replication, particularly in the context of emerging viral diseases such as COVID-19. The electronic properties imparted by the fluoro group enhance its interaction with viral targets .

The primary mechanism of action for 8-FQ-3-CH involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it prevents DNA replication, which is crucial for bacterial survival. This mechanism is similar to other fluoroquinolones but is enhanced by the unique structural features of 8-FQ-3-CH .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study reported that derivatives of 8-hydroxyquinoline exhibited higher inhibition rates against resistant strains compared to traditional antibiotics. The incorporation of a fluoro group at position 8 was found to significantly enhance activity against both susceptible and resistant bacterial strains .

- Anticancer Potential : In a comparative study, 8-FQ-3-CH demonstrated stronger antiproliferative effects on bladder cancer cells than several known chemotherapeutic agents. This finding suggests its potential as a lead compound in developing new cancer therapies .

- Antiviral Properties : A recent investigation revealed that certain derivatives of quinoline could inhibit H5N1 virus growth significantly while maintaining low cytotoxicity levels. This points to the potential application of 8-FQ-3-CH in antiviral drug development, particularly in response to emerging viral threats .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Fluoroquinoline-3-carbohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via PPA (polyphosphoric acid)-catalyzed lactamization of precursor dihydroquinoline derivatives, as demonstrated in analogous fluorinated quinolines. For example, 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives are reduced from nitro precursors and subsequently lactamized under thermal conditions . Key variables include reaction temperature (typically 120–150°C), solvent choice (e.g., DMF for solubility), and stoichiometric ratios of PPA to substrate. Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm fluorine positioning and hydrazide proton signals (δ 9–10 ppm for -NH-NH) .

- HPLC-MS : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid to assess purity (>98%) and detect degradation products. Mass spectrometry in ESI+ mode confirms the molecular ion [M+H] .

Q. How can researchers mitigate challenges in crystallizing this compound for structural validation?

- Methodological Answer : Slow evaporation from DMSO/ethanol (1:3 v/v) at 4°C promotes single-crystal growth. For diffraction analysis, use SHELXL for refinement, as it is robust for small-molecule structures with fluorinated moieties. Pre-process data with SHELXS for phase determination, ensuring high-resolution (<1.0 Å) datasets to resolve fluorine’s electron density .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Methodological Answer : Perform molecular docking using AutoDock Vina with a Lamarckian genetic algorithm. Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level. Set the grid box to encompass the active site (e.g., 25 Å) and validate results with MD simulations (AMBER force field) to assess binding stability. AutoDock Vina’s scoring function improves pose prediction accuracy by 20% compared to older versions .

Q. How do electronic properties (e.g., hardness, electronegativity) of the fluorine substituent affect the compound’s reactivity?

- Methodological Answer : Calculate absolute hardness (η) and electronegativity (χ) via density functional theory (DFT) using the Parr formula:

where (ionization potential) and (electron affinity) are derived from HOMO/LUMO energies. Fluorine’s high electronegativity increases electrophilicity at the 8-position, favoring nucleophilic attacks at the hydrazide group .

Q. What experimental approaches resolve contradictions in reported biological activity data for fluorinated quinolines?

- Methodological Answer :

- Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293) and IC assays with triplicate technical replicates.

- Metabolite Interference : Perform LC-MS/MS to rule out degradation products.

- Structural Confirmation : Cross-validate active samples with -NMR to confirm integrity .

Q. How can researchers design fluorescence-based probes using this compound?

- Methodological Answer : Functionalize the hydrazide group with fluorophores (e.g., dansyl chloride) via Schiff base formation. Optimize solvent polarity (e.g., DCM for minimal quenching) and measure Stokes shift using fluorescence spectrophotometry. Validate probe specificity via competitive binding assays with metal ions (e.g., Zn, Cu) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.